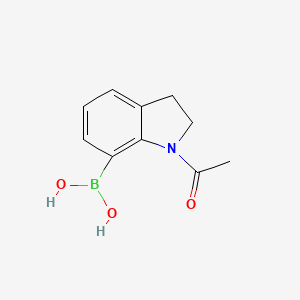
3-Methoxy-2-vinylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-2-vinylbenzaldehyde: is an organic compound with the molecular formula C10H10O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a methoxy group (-OCH3) at the third position and a vinyl group (-CH=CH2) at the second position
準備方法
Synthetic Routes and Reaction Conditions: 3-Methoxy-2-vinylbenzaldehyde can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . For instance, 2-bromo-3-methoxybenzaldehyde can be reacted with vinylboronic acid in the presence of a palladium catalyst and a base to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale metal-free methods . For example, the intramolecular hydroacylation of 2-vinylbenzaldehydes can be performed under specific conditions to produce the desired compound . This method is advantageous due to its simplicity and the avoidance of metal catalysts, making it more environmentally friendly.
化学反応の分析
Types of Reactions: 3-Methoxy-2-vinylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: 3-Methoxy-2-vinylbenzoic acid.
Reduction: 3-Methoxy-2-vinylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: 3-Methoxy-2-vinylbenzaldehyde is used as a building block in organic synthesis. It can be used to synthesize more complex molecules through reactions such as Diels-Alder reactions and cross-coupling reactions .
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential antioxidant and antibacterial properties . These compounds can be used in the development of new pharmaceuticals and therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of polymers and resins . Its unique structure allows it to be incorporated into various materials, enhancing their properties and performance .
作用機序
The mechanism of action of 3-methoxy-2-vinylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The vinyl group can undergo polymerization reactions, leading to the formation of complex polymeric structures .
類似化合物との比較
3-Methoxybenzaldehyde: Lacks the vinyl group, making it less reactive in polymerization reactions.
2-Vinylbenzaldehyde: Lacks the methoxy group, affecting its electronic properties and reactivity.
3-Methoxy-2-nitrobenzaldehyde: Contains a nitro group instead of a vinyl group, leading to different chemical behavior and applications.
Uniqueness: 3-Methoxy-2-vinylbenzaldehyde is unique due to the presence of both the methoxy and vinyl groups on the benzene ring. This combination of functional groups imparts distinct reactivity and versatility, making it valuable in various synthetic and industrial applications.
特性
分子式 |
C10H10O2 |
|---|---|
分子量 |
162.18 g/mol |
IUPAC名 |
2-ethenyl-3-methoxybenzaldehyde |
InChI |
InChI=1S/C10H10O2/c1-3-9-8(7-11)5-4-6-10(9)12-2/h3-7H,1H2,2H3 |
InChIキー |
MODHGECEDFHRRN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1C=C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Tert-butoxycarbonyl-7-hydroxy-2,3-dihydrobenzo[1,4]oxazine](/img/structure/B12955417.png)





![Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-](/img/structure/B12955457.png)


![Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B12955480.png)
![5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B12955481.png)


